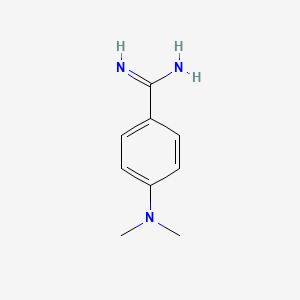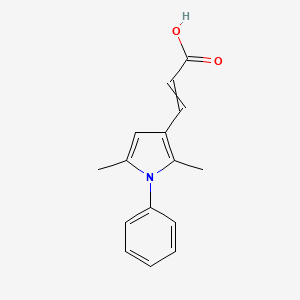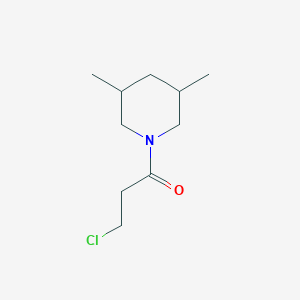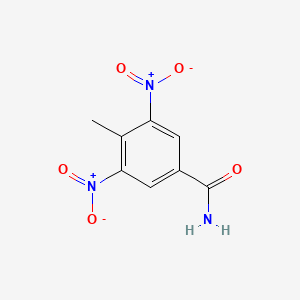
4,5-二甲基-1H-吡唑-3-胺
描述
4,5-dimethyl-1H-pyrazol-3-amine is a chemical compound with the molecular formula C5H9N3 . It is a part of the pyrazole family, which is a class of compounds that are particularly useful in organic synthesis .
Synthesis Analysis
Pyrazole-based ligands, including 4,5-dimethyl-1H-pyrazol-3-amine, can be synthesized via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . This method has been used to prepare ligands for evaluating their catalytic properties in the oxidation reaction of catechol to o-quinone .Molecular Structure Analysis
The molecular structure of 4,5-dimethyl-1H-pyrazol-3-amine can be represented by the InChI code1S/C5H9N3/c1-3-4(2)7-8-5(3)6/h1-2H3, (H3,6,7,8) . This indicates that the compound contains five carbon atoms, nine hydrogen atoms, and three nitrogen atoms . Physical And Chemical Properties Analysis
4,5-dimethyl-1H-pyrazol-3-amine has a molecular weight of 111.15 g/mol . It has two hydrogen bond donor counts and two hydrogen bond acceptor counts . The compound is characterized by a topological polar surface area of 54.7 Ų .科学研究应用
含能材料和炸药
该化合物已被用于合成有望用作熔铸炸药的含能衍生物 . 这些炸药在国防和航空航天技术中至关重要 . 这些衍生物具有合适的熔点 (70–120°C),使其易于通过蒸汽加热从固体转化为液体 . 一种合成的化合物具有良好的熔点和热稳定性,使其成为潜在的熔铸炸药 .
药物化学
吡唑衍生物,包括“4,5-二甲基-1H-吡唑-3-胺”,在化学工业的各个领域,包括医药领域,都具有重要地位 . 它们已被发现表现出多种生物活性,例如抗结核、抗菌、抗真菌、抗炎、抗癌和抗糖尿病特性 . 这引起了该领域研究人员的极大兴趣 .
农业
除了在医药方面的应用,吡唑衍生物也用于农业 . 它们独特的特性使其成为化学工业中的多功能骨架 .
有机合成
吡唑作为五元杂环,属于有机合成中非常重视的一类化合物 . 多年来,已经记录了大量合成方法和合成类似物,突出了它们在研究和应用中的重要性 .
5. 新型熔铸炸药的设计与合成 该化合物已被用于设计和合成高性能新型熔铸炸药 . 例如,Cho 等人 制备了有望用作熔铸炸药的 1-甲基-2,4,5-三硝基咪唑 (MTNI) .
高性能含能材料的开发
安全和危害
The safety information for 4,5-dimethyl-1H-pyrazol-3-amine indicates that it should be stored in a dark place, sealed in dry, at 2-8°C . The compound is associated with hazard statements H302 and H319, indicating that it is harmful if swallowed and causes serious eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
作用机制
Target of Action
4,5-dimethyl-1H-pyrazol-3-amine is a pyrazole derivative, and these compounds are known for their diverse pharmacological effects Similar compounds have shown potent antileishmanial and antimalarial activities .
Mode of Action
It’s suggested that the compound interacts with its targets, leading to changes that result in its pharmacological effects .
Biochemical Pathways
Pyrazole derivatives have been associated with various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
The compound’s physicochemical properties suggest that it may have good bioavailability .
Result of Action
Related compounds have shown significant antileishmanial and antimalarial activities .
生化分析
Biochemical Properties
4,5-Dimethyl-1H-pyrazol-3-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cyclooxygenase, where it acts as an inhibitor, thereby reducing the production of pro-inflammatory mediators . Additionally, 4,5-dimethyl-1H-pyrazol-3-amine can bind to certain proteins, altering their conformation and activity, which can influence various metabolic pathways.
Cellular Effects
The effects of 4,5-dimethyl-1H-pyrazol-3-amine on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. By modulating gene expression, 4,5-dimethyl-1H-pyrazol-3-amine can affect cellular metabolism and energy production. For instance, it can upregulate the expression of genes involved in antioxidant defense, thereby enhancing the cell’s ability to combat oxidative stress .
Molecular Mechanism
At the molecular level, 4,5-dimethyl-1H-pyrazol-3-amine exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity. This inhibition can lead to a decrease in the production of certain metabolites, thereby altering metabolic flux. Additionally, 4,5-dimethyl-1H-pyrazol-3-amine can interact with DNA, influencing gene expression by acting as a transcriptional regulator .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,5-dimethyl-1H-pyrazol-3-amine have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to 4,5-dimethyl-1H-pyrazol-3-amine can lead to adaptive changes in cellular function, such as increased expression of detoxifying enzymes .
Dosage Effects in Animal Models
The effects of 4,5-dimethyl-1H-pyrazol-3-amine vary with dosage in animal models. At low doses, it has been found to have beneficial effects, such as reducing inflammation and oxidative stress. At higher doses, it can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical changes occur .
Metabolic Pathways
4,5-Dimethyl-1H-pyrazol-3-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its metabolism. These interactions can lead to changes in metabolite levels and metabolic flux, affecting overall cellular metabolism. The compound can also influence the activity of cofactors, further modulating metabolic pathways .
Transport and Distribution
Within cells and tissues, 4,5-dimethyl-1H-pyrazol-3-amine is transported and distributed through various mechanisms. It can bind to transport proteins, facilitating its movement across cell membranes. Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm or nucleus, depending on its interactions with binding proteins .
Subcellular Localization
The subcellular localization of 4,5-dimethyl-1H-pyrazol-3-amine is critical for its activity. It has been found to localize in the nucleus, where it can interact with DNA and influence gene expression. Additionally, it can be targeted to specific organelles, such as mitochondria, where it can affect cellular respiration and energy production. Post-translational modifications, such as phosphorylation, can also influence its localization and function .
属性
IUPAC Name |
4,5-dimethyl-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-3-4(2)7-8-5(3)6/h1-2H3,(H3,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVPUGQZJRFFAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406109 | |
| Record name | 4,5-dimethyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91159-73-8 | |
| Record name | 4,5-dimethyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


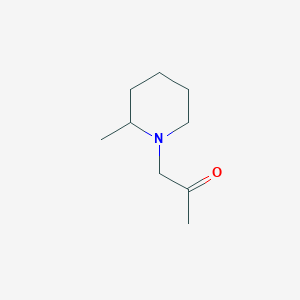
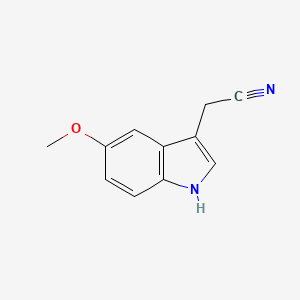


![N-(benzoyloxy)-N-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylene}amine](/img/structure/B1351736.png)
